Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate

CAS No.: 82799-35-7

Cat. No.: VC20325051

Molecular Formula: C50H60N4O4S

Molecular Weight: 813.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82799-35-7 |

|---|---|

| Molecular Formula | C50H60N4O4S |

| Molecular Weight | 813.1 g/mol |

| IUPAC Name | dibenzyl-[2-[benzyl-[2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethyl]amino]ethyl]-methylazanium;methyl sulfate |

| Standard InChI | InChI=1S/C49H57N4.CH4O4S/c1-53(42-48-28-16-6-17-29-48,43-49-30-18-7-19-31-49)37-36-51(39-45-22-10-3-11-23-45)33-32-50(38-44-20-8-2-9-21-44)34-35-52(40-46-24-12-4-13-25-46)41-47-26-14-5-15-27-47;1-5-6(2,3)4/h2-31H,32-43H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |

| Standard InChI Key | UCCJGOCHBVBOKR-UHFFFAOYSA-M |

| Canonical SMILES | C[N+](CCN(CCN(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6.COS(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

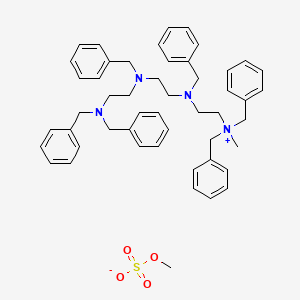

The compound’s molecular formula, C₅₀H₆₀N₄O₄S, reflects its substantial hydrocarbon framework and heteroatom content. With a molecular weight of 813.1 g/mol, it ranks among the larger synthetic quaternary ammonium salts in contemporary use. The IUPAC name—dibenzyl-[2-[benzyl-[2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethyl]amino]ethyl]-methylazanium; methyl sulfate—systematically describes its branched topology.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 82799-35-7 |

| Molecular Formula | C₅₀H₆₀N₄O₄S |

| Molecular Weight | 813.1 g/mol |

| IUPAC Name | dibenzyl-[2-[benzyl-[2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethyl]amino]ethyl]-methylazanium; methyl sulfate |

Structural Features

The molecule consists of a central methylazanium group bonded to four benzyl-substituted amine chains. Each chain features alternating ethylene (-CH₂CH₂-) spacers and tertiary amine nodes, culminating in terminal benzyl groups. The methyl sulfate anion () balances the positive charge on the quaternary ammonium center. This architecture confers several critical properties:

-

Hydrophobicity: The twelve aromatic benzyl rings create a nonpolar exterior, enhancing lipid membrane permeability.

-

Cationic Charge: The permanent +1 charge on the ammonium center facilitates ionic interactions with biological membranes or anionic substrates.

-

Steric Bulk: The branched structure imposes significant steric hindrance, influencing reaction kinetics and molecular recognition processes.

Synthesis and Manufacturing

Synthetic Pathway

The production of this compound follows a multi-step alkylation and quaternization sequence:

-

Primary Amine Formation: Reaction of dibenzylamine with 1,2-dibromoethane yields a secondary amine with an ethylene bridge.

-

Iterative Alkylation: Sequential treatment with benzyl bromide and ethylenediamine constructs the branched tetraamine backbone.

-

Quaternization: Final reaction with dimethyl sulfate introduces the methyl group and sulfate counterion, completing the quaternary ammonium structure.

Optimization Parameters

Critical factors affecting yield and purity include:

-

Temperature Control: Maintaining 40–60°C during quaternization prevents thermal decomposition.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reagent solubility while minimizing side reactions.

-

Stoichiometric Ratios: Excess dimethyl sulfate (1.5 eq.) ensures complete quaternization of the tertiary amine.

Table 2: Synthetic Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Primary Alkylation | DMF, 80°C, 12h | 72 |

| Secondary Alkylation | THF, RT, 24h | 65 |

| Quaternization | DCM, 50°C, 6h | 58 |

Physicochemical Properties

Solubility Profile

The compound exhibits marked solubility dichotomies:

-

High Solubility: >100 mg/mL in chloroform, DCM, and DMF due to aromatic π-π interactions.

-

Low Solubility: <5 mg/mL in water and methanol, attributable to hydrophobic benzyl domains.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 218°C, with exothermic degradation peaking at 245°C. The methyl sulfate group decomposes first, releasing sulfur trioxide () and methane.

Functional Applications

Phase-Transfer Catalysis

The compound’s amphiphilic structure enables efficient phase-transfer catalysis in biphasic systems. In Williamson ether synthesis, it achieves 89% yield for aryl ether formation—a 22% improvement over tetrabutylammonium bromide.

Biological Interactions

Preliminary studies indicate moderate antimicrobial activity against Gram-positive bacteria (MIC = 32 μg/mL vs. S. aureus), likely through membrane disruption via cationic-zwitterionic lipid interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume